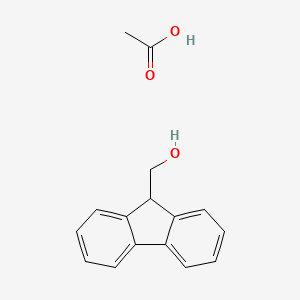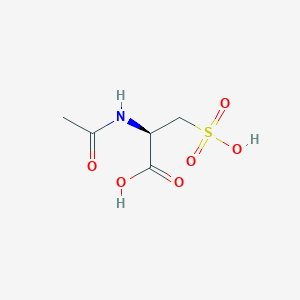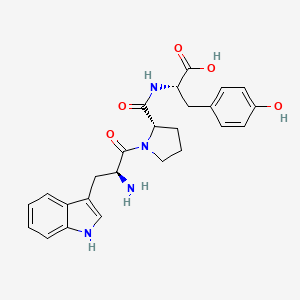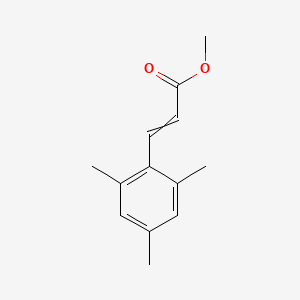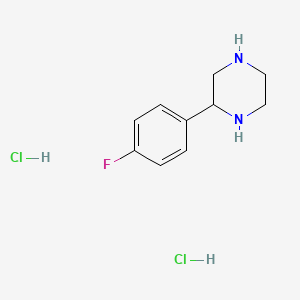
2-(4-Fluorophenyl)piperazine dihydrochloride
Descripción general
Descripción
2-(4-Fluorophenyl)piperazine dihydrochloride, also known as Flipiperazine, is a piperazine derivative . It can cause euphoria and mild psychedelic effects . It has been used as an ingredient in recreational drugs, such as “Party pills” .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been studied extensively . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Summary of the Application
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Methods of Application or Experimental Procedures
The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Results or Outcomes
Numerous methods have been reported for the synthesis of substituted piperazines . The synthesis of 2-substituted chiral piperazines was reported via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
2. Synthesis of Dopamine D4 Ligand
Summary of the Application
Substituted phenylpiperazines are often neuropharmacologically active compounds and in many cases are essential pharmacophores of neuroligands for different receptors such as D2-like dopaminergic, serotoninergic and other receptors . The fluorophenylpiperazine obtained was coupled in a third reaction step with 2-formyl-1H-indole-5-carbonitrile to yield the highly selective dopamine D4 ligand [18F]FAUC 316 .
Methods of Application or Experimental Procedures
The synthesis of 1-(4-[18F]Fluorophenyl)piperazine was performed in two reaction steps starting by 18F-labelling of an iodobenzene-iodonium precursor, followed by Pd-catalyzed N-arylation of the intermediate 4-[18F]fluoro-iodobenzene .
Results or Outcomes
Overall radiochemical yields of up to 40% and 60% in DMF and DMSO, respectively, were reached depending on the labelling yield of the first step .
3. Synthesis of N,N-Disubstituted Piperazine
Summary of the Application
“2-(4-Fluorophenyl)piperazine dihydrochloride” can be used in the synthesis of N,N-disubstituted piperazine . N,N-disubstituted piperazines are a class of organic compounds containing a piperazine ring substituted at two nitrogen atoms with any kind of substituent.
Results or Outcomes
The synthesis results in N,N-disubstituted piperazine . The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source.
4. Fluorination Reagents
Summary of the Application
“2-(4-Fluorophenyl)piperazine dihydrochloride” can be used as a fluorination reagent . Fluorination reagents are used to introduce a fluorine atom or fluorine-containing functional group to a molecule in the process of fluorination.
Results or Outcomes
The use of “2-(4-Fluorophenyl)piperazine dihydrochloride” as a fluorination reagent results in the fluorination of the substrate . The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source.
5. Psychedelic and Euphoriant Effects
Summary of the Application
Para-Fluorophenylpiperazine (pFPP), a derivative of fluorophenylpiperazine, is known to have mildly psychedelic and euphoriant effects . It has been sold as an ingredient in legal recreational drugs known as “Party pills” initially in New Zealand and subsequently in other countries around the world .
Results or Outcomes
pFPP is active at doses between 20 and 150 mg, but higher doses cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .
6. Fluorination Reagents
Summary of the Application
“2-(4-Fluorophenyl)piperazine dihydrochloride” can be used as a fluorination reagent . Fluorination reagents are used to introduce a fluorine atom or fluorine-containing functional group to a molecule in the process of fluorination.
Results or Outcomes
The use of “2-(4-Fluorophenyl)piperazine dihydrochloride” as a fluorination reagent results in the fluorination of the substrate .
Direcciones Futuras
The future directions in the study of piperazine derivatives include further exploration of their synthesis, particularly focusing on C–H functionalization . Piperazine derivatives are known for their broad therapeutic spectrum, including their antidepressant, anthelmintic, anticonvulsant, antihypertensive, antibacterial, antifungal, antipsychotic, anti-inflammatory, antimalarial, and anticancer properties or when used for the treatment of HIV .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;;/h1-4,10,12-13H,5-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELQVAKRTAIBQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857189 | |
| Record name | 2-(4-Fluorophenyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)piperazine dihydrochloride | |
CAS RN |
65709-34-4 | |
| Record name | 2-(4-Fluorophenyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



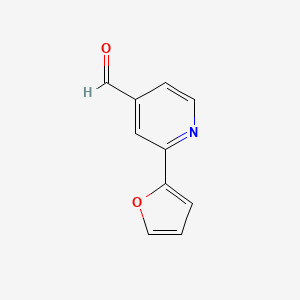
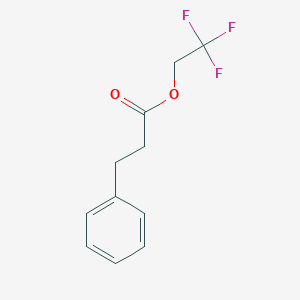
![4-[(3,5-Dichlorophenyl)methoxy]aniline](/img/structure/B1443713.png)
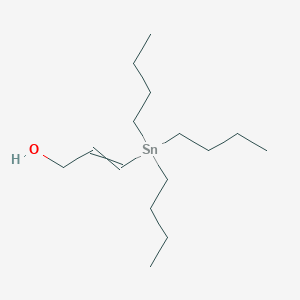
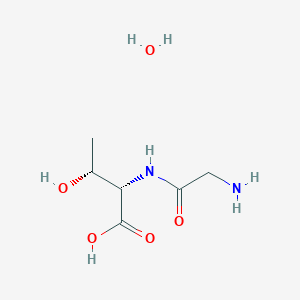
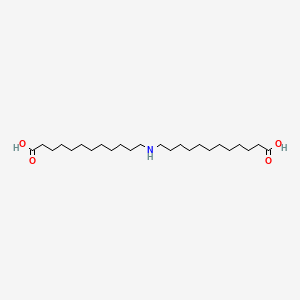
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1443719.png)
![1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride](/img/structure/B1443720.png)
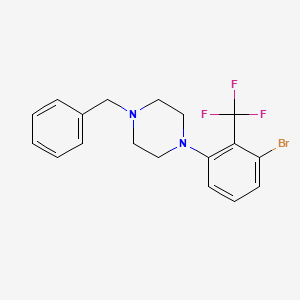
![(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1443723.png)
